molecular formula C20H21ClN6O B11142388 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11142388
M. Wt: 396.9 g/mol
InChI Key: RTVYRKKAKUFXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a synthetic small molecule characterized by a 5-chloroindole core linked via an ethyl chain to a carboxamide group attached to a trimethyl-substituted bipyrazole ring. The chloro substituent on the indole moiety likely enhances lipophilicity and metabolic stability, while the bipyrazole-carboxamide group may contribute to hydrogen bonding and target binding affinity.

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21ClN6O/c1-11-19(12(2)27(3)26-11)17-9-18(25-24-17)20(28)22-7-6-13-10-23-16-5-4-14(21)8-15(13)16/h4-5,8-10,23H,6-7H2,1-3H3,(H,22,28)(H,24,25)

InChI Key

RTVYRKKAKUFXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the indole and pyrazole derivatives with a carboxamide group under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyrazole formation, as well as the use of automated systems for the coupling reaction .

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity . The pyrazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Fluorinated Indole Analog: N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (STL316967)

  • Structural Differences : The fluorine atom replaces chlorine at the indole 5-position .
  • Metabolic Stability: Fluorine substitution often reduces oxidative metabolism, enhancing half-life. Molecular Weight: 380.42 (vs. ~395–400 estimated for the target compound) .

Sulfonamide Derivative: N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide (Compound 65)

  • Structural Differences : Replaces the bipyrazole-carboxamide with a 4-nitrobenzenesulfonamide group .
  • Synthetic Route : Synthesized via sulfonylation of 2-(5-chloro-1H-indol-3-yl)ethylamine using 4-nitrobenzenesulfonyl chloride (75% yield) .
  • Functional Implications :
    • Solubility : Sulfonamides generally exhibit higher aqueous solubility than carboxamides.
    • Pharmacokinetics : Sulfonamide groups may influence protein binding and clearance rates.

Fluorenyl-Modified Analog: (S)-5-Chloro-1-(4-chlorophenyl)-2-(9H-fluoren-9-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Compound 2t)

  • Structural Differences : Incorporates a bulky fluorenyl group instead of the bipyrazole-carboxamide .
  • Synthesis : Catalytic enantioselective Pictet–Spengler reaction (94% yield, 93% ee) .
  • Pharmacokinetic Impact : The fluorenyl group may enhance membrane permeability but reduce solubility.

Fluoropropyl-Benzamide Derivative: N-(1-(5-Chloro-1H-indol-3-yl)-3-fluoropropyl)-4-methoxybenzamide (3t)

  • Structural Differences : Features a fluoropropyl linker and 4-methoxybenzamide .
  • Functional Impact :
    • Lipophilicity : Fluorine in the linker may increase blood-brain barrier penetration.
    • Receptor Binding : The methoxy group could engage in hydrogen bonding or π-π interactions.

Comparative Data Table

Compound Name Indole Substituent Linker Core/Functional Group Molecular Weight Key Features
Target Compound 5-Cl Ethyl Trimethyl bipyrazole ~395–400* Bipyrazole core, chloroindole
STL316967 5-F Ethyl Trimethyl bipyrazole 380.42 Fluoro substitution
Compound 65 5-Cl Ethyl 4-Nitrobenzenesulfonamide 380.047 (MH+) Sulfonamide group
Compound 2t 5-Cl Ethyl Fluorenyl-pyridoindole [N/A] Bulky fluorenyl group
Compound 3t 5-Cl Fluoropropyl 4-Methoxybenzamide [N/A] Fluorinated linker, methoxybenzamide

*Estimated based on structural similarity.

Pharmacological Implications

  • Target Compound : The bipyrazole-carboxamide may enhance kinase or receptor binding due to planar aromaticity and hydrogen-bonding capability.
  • Fluorinated Analogs : Improved metabolic stability (e.g., STL316967) .
  • Sulfonamide vs. Carboxamide : Sulfonamides (Compound 65) may exhibit faster clearance but better solubility .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has a complex structure characterized by the presence of an indole moiety and a bipyrazole framework. Its chemical properties include:

Property Value
Molecular FormulaC18H20ClN4O
Molecular Weight348.83 g/mol
LogP4.0134
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Polar Surface Area34.364 Ų

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds featuring indole and pyrazole rings have demonstrated significant antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Properties : Studies suggest that derivatives of indole can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism may involve cell cycle arrest and modulation of signaling pathways associated with tumor growth .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 1 μg/mL against MRSA strains, indicating strong antibacterial potential .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can significantly affect cancer cell lines:

  • Cell Cycle Arrest : The compound caused a notable increase in the subG0/G1 phase population in treated cells, suggesting induction of apoptosis. This was accompanied by a decrease in cells in the G1 phase, indicating disruption of normal cell cycle progression .
  • Selective Cytotoxicity : Research has indicated that certain derivatives show selective cytotoxicity towards cancer cells while sparing normal cells. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at 2.71 µM for specific tumor cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Indole derivatives can interfere with DNA replication processes in bacteria and cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation and mitochondrial dysfunction.
  • Cell Cycle Modulation : By affecting cyclin-dependent kinases (CDKs), the compound can halt the cell cycle at various checkpoints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.